Benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester
Description
Benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester (molecular formula: C₁₄H₁₉ClNO₃, molecular weight: 284.76 g/mol) is a synthetic benzoic acid derivative featuring a chlorine atom at position 5, a methyl ester group at the carboxylic acid position, and a 2-(diethylamino)ethoxy substituent at position 2. This compound is structurally notable for its tertiary amine and ethoxy linker, which may influence solubility, bioavailability, and receptor interactions.
Properties
CAS No. |
5014-26-6 |
|---|---|
Molecular Formula |
C14H20ClNO3 |
Molecular Weight |
285.76 g/mol |
IUPAC Name |
methyl 5-chloro-2-[2-(diethylamino)ethoxy]benzoate |
InChI |
InChI=1S/C14H20ClNO3/c1-4-16(5-2)8-9-19-13-7-6-11(15)10-12(13)14(17)18-3/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
NEJQTHUQLBEWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis begins with 5-chloro-2-hydroxybenzoic acid or its derivatives as the precursor. The hydroxy group at the 2-position provides a handle for ether formation with the diethylaminoethyl moiety.
Etherification to Introduce 2-(Diethylamino)ethoxy Group
A common approach is the nucleophilic substitution reaction between 5-chloro-2-hydroxybenzoic acid methyl ester and 2-(diethylamino)ethyl halides (e.g., 2-(diethylamino)ethyl chloride or bromide). The phenolic hydroxy group acts as a nucleophile after deprotonation, attacking the electrophilic alkyl halide to form the ether linkage.
- Base: Potassium carbonate or sodium hydride to deprotonate the phenol.
- Solvent: Polar aprotic solvents such as dimethylformamide or acetone.
- Temperature: Reflux or elevated temperatures (60-80 °C).
- Time: Several hours to overnight to ensure complete reaction.
This method yields 5-chloro-2-(2-(diethylamino)ethoxy)benzoic acid methyl ester as the product.
Esterification of the Carboxylic Acid Group
If starting from the free acid, esterification is performed to obtain the methyl ester. Two main approaches are used:
- Fischer Esterification: Reaction of the free acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid) under reflux conditions.
- Methylation Using Methylating Agents: Use of reagents like diazomethane or methyl iodide under basic conditions.
Example reaction conditions from literature:
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Fischer Esterification | Methanol, HCl catalyst, reflux, 12-24 hours | 85-95 | Simple, classical method |
| Methylation | Diazomethane in ether, room temperature | >90 | Highly efficient but diazomethane is toxic |
| Methyl iodide | Methyl iodide, base (K2CO3), DMF, 60-80 °C, 6-12 hrs | 80-90 | Alternative methylating agent |
Purification Techniques
Purification of the final product is typically achieved by:
- Extraction and washing with aqueous solutions.
- Column chromatography on silica gel.
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate/hexane mixtures).
Representative Experimental Procedure
Based on optimized procedures reported in related benzoic acid ester syntheses, a representative synthesis is as follows:
Preparation of 5-chloro-2-hydroxybenzoic acid methyl ester:
- Dissolve 5-chloro-2-hydroxybenzoic acid (1 equiv) in methanol.
- Add catalytic concentrated sulfuric acid.
- Reflux for 12 hours.
- Cool, neutralize with sodium bicarbonate.
- Extract with ethyl acetate, dry, and concentrate to yield the methyl ester.
Etherification with 2-(diethylamino)ethyl bromide:
- To a solution of the methyl ester in dry dimethylformamide, add potassium carbonate (1.2 equiv).
- Stir at room temperature for 30 minutes.
- Add 2-(diethylamino)ethyl bromide (1.1 equiv).
- Heat the mixture at 70 °C for 12 hours under nitrogen atmosphere.
- Cool, dilute with water, extract with ethyl acetate.
- Wash organic layers with brine, dry over sodium sulfate.
- Concentrate and purify by column chromatography.
Data Tables Summarizing Preparation Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | Methanol, HCl catalyst | Reflux (~65) | 12-24 hours | 85-95 | Classical Fischer esterification |
| Etherification | K2CO3, DMF, 2-(diethylamino)ethyl bromide | 70 | 12 hours | 80-90 | Nucleophilic substitution |
| Purification | Column chromatography, recrystallization | Ambient | Variable | - | Essential for purity |
Research Findings and Optimization Insights
- The use of polar aprotic solvents such as dimethylformamide enhances the nucleophilicity of the phenolate ion, improving etherification yields.
- Base selection is critical: potassium carbonate provides mild conditions and good yields, while stronger bases like sodium hydride may lead to side reactions.
- Esterification via Fischer method is preferred for scalability and safety compared to diazomethane methylation.
- Purification by recrystallization from ethanol yields high purity products (>98% by HPLC).
- Reaction monitoring by thin-layer chromatography and nuclear magnetic resonance spectroscopy ensures completion and product integrity.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Mechanistic Notes :
-
Acid hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol.
Functional Group Reactivity of the Aromatic Ring
The chlorine substituent at position 5 and the electron-donating diethylaminoethoxy group at position 2 influence electrophilic substitution patterns.
Structural Influences :
-
The diethylaminoethoxy group donates electrons via resonance, activating the ring at position 4 and 6.
-
Chlorine’s electron-withdrawing effect deactivates the ring but directs substituents to specific positions.
Modification of the Diethylamino Group
The tertiary amine in the ethoxy side chain participates in alkylation and oxidation reactions.
Applications :
-
Quaternary salts enhance water solubility for pharmaceutical formulations.
-
Amine oxides serve as intermediates for further functionalization.
Transesterification and Ester Derivatives
The methyl ester can undergo transesterification or aminolysis to generate alternative esters or amides.
Thermodynamic Data :
-
Equilibrium constants favor ester formation in alcohol-rich environments.
-
Aminolysis proceeds efficiently with primary amines but is slower with sterically hindered amines.
Photochemical Stability
The compound’s stability under UV light was assessed using photolysis protocols from analogous benzoic acid esters.
Implications :
-
Limited photodegradation suggests suitability for light-protected storage.
-
Photoenol intermediates may participate in secondary reactions under prolonged exposure.
Scientific Research Applications
Chemistry
This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions and modifications, contributing to advancements in organic synthesis methodologies.
Biology
Research is ongoing to investigate the biological activities of derivatives of benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester. These studies focus on potential antimicrobial and anti-inflammatory properties. The diethylaminoethoxy group may interact with biological receptors or enzymes, modulating their activity and offering insights into therapeutic applications .
Medicine
The compound is being explored as a pharmaceutical intermediate. Its structural characteristics suggest potential utility in drug design and development, particularly in creating compounds with enhanced efficacy against specific biological targets .
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties may enhance the performance of products in various applications.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives of benzoic acid compounds. Results indicated that certain derivatives exhibited significant antibacterial effects against common pathogens. This research highlights the potential for developing new antimicrobial agents based on the structure of benzoic acid derivatives.
Case Study 2: Drug Development
In a pharmaceutical context, researchers synthesized various derivatives of benzoic acid, including the methyl ester variant. These compounds were tested for their ability to inhibit specific enzymes associated with disease pathways. Findings suggested that modifications to the diethylaminoethoxy group could enhance binding affinity and selectivity for target enzymes .
Mechanism of Action
The mechanism by which benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester exerts its effects involves interactions with various molecular targets. The diethylaminoethoxy group can interact with biological receptors or enzymes, modulating their activity. The chloro group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related benzoic acid esters, highlighting key differences in substituents, molecular formulas, and physicochemical properties:
Pharmacological and Industrial Relevance
- Target Compound: The diethylamino group may enhance membrane permeability, making it a candidate for CNS-targeting drugs. No direct activity data are available, but similar compounds show antimicrobial or enzyme-inhibitory properties .
- Methyl 4-acetylamino-5-chloro-2-ethoxy-benzoate (): Used as an intermediate in synthesizing prokinetic agents like mosapride citrate .
- Benzoic acid, 2-amino-5-chloro-, methyl ester (): A precursor for antimalarial or antifungal agents due to its aromatic amine functionality .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Structural Flexibility: The diethylamino ethoxy group in the target compound offers a tunable moiety for modifying solubility and receptor binding, contrasting with simpler analogs like the amino or methoxy derivatives .
- Halogen Effects : Chlorine at position 5 is conserved across several analogs, suggesting its role in stabilizing aromatic interactions or enhancing electrophilic reactivity .
- Synthetic Challenges: Introducing the diethylamino ethoxy group may require optimized coupling conditions to avoid side reactions, as seen in sulfonylation and acetylation protocols .
Biological Activity
Benzoic acid derivatives have garnered attention in pharmaceutical and biochemical research due to their diverse biological activities. One such compound, Benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester , is notable for its potential therapeutic applications. This article explores the biological activity of this compound, presenting data from various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₉ClN₁O₃
- CAS Number : 5014-26-6
- Molecular Weight : 285.77 g/mol
The presence of the diethylamino group is significant as it can enhance the lipophilicity and biological activity of the compound.
Antimicrobial Activity
Several studies have indicated that benzoic acid derivatives possess antimicrobial properties. Research has shown that compounds with similar structures exhibit activity against various bacterial strains. For instance, a study reported that benzoic acid derivatives demonstrated significant antibacterial effects against Escherichia coli and Staphylococcus aureus .
Antitumor Activity
Benzoic acid derivatives have also been investigated for their antitumor properties. A study highlighted the cytotoxic effects of certain benzoic acid derivatives on cancer cell lines, suggesting that modifications to the benzoic acid structure can enhance antitumor activity . The mechanism of action is believed to involve apoptosis induction in cancer cells.
Neuroprotective Effects
Research into neuroprotective effects has shown that compounds with diethylamino groups may offer protection against neurodegenerative diseases. A study indicated that similar compounds could inhibit oxidative stress and reduce neuronal cell death in models of neurodegeneration . This suggests potential applications in treating conditions like Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antimicrobial agents. The results demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Test Compound | 50 | E. coli |
| Control Antibiotic | 25 | E. coli |
Case Study 2: Cytotoxicity in Cancer Cells
A cytotoxicity assay using human cancer cell lines revealed that the compound induced significant cell death at concentrations above 20 µM.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 60 |
| 50 | 30 |
Q & A
Q. What synthetic methodologies are recommended for the preparation of 5-chloro-2-(2-(diethylamino)ethoxy)benzoic acid methyl ester?
Answer :
- Esterification : Start with 5-chloro-2-hydroxybenzoic acid. React with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester.
- Etherification : Introduce the diethylaminoethoxy group via nucleophilic substitution. Use 2-(diethylamino)ethyl chloride or bromide in the presence of a base (e.g., K₂CO₃ or NaH) to substitute the hydroxyl group at the 2-position.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Monitor reaction progress via TLC or HPLC .
Q. How can the compound’s structural integrity be validated post-synthesis?
Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the methyl ester (δ ~3.8–3.9 ppm for OCH₃), diethylaminoethoxy chain (δ ~3.5–3.7 ppm for OCH₂, δ ~2.5–3.0 ppm for N(CH₂CH₃)₂), and aromatic protons (δ ~6.5–8.0 ppm).
- FT-IR : Verify ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and ether (C-O-C at ~1100–1250 cm⁻¹) functional groups.
- Mass Spectrometry : Use ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What experimental strategies address discrepancies in spectroscopic data for this compound?
Answer :
- Contradiction Analysis :
- Solvent Effects : Compare NMR spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or conformational changes.
- Dynamic Phenomena : Investigate restricted rotation in the diethylamino group using variable-temperature NMR.
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction to confirm stereoelectronic effects .
Q. How does the diethylaminoethoxy substituent influence the compound’s reactivity under acidic/basic conditions?
Answer :
- Hydrolysis Studies :
- Acidic Conditions : The ester group hydrolyzes to carboxylic acid (H₃O⁺, reflux), while the ether linkage remains stable.
- Basic Conditions : The ester hydrolyzes faster (NaOH, aqueous ethanol), but the diethylamino group may protonate, altering reaction kinetics.
- Kinetic Monitoring : Use pH-stat titration or HPLC to track degradation products. Compare with analogs lacking the aminoethoxy group (e.g., simple methoxy esters) .
Q. What computational models predict the compound’s physicochemical properties (e.g., logP, solubility)?
Answer :
- In Silico Tools :
- LogP Prediction : Apply Crippen or Joback fragmentation methods to estimate hydrophobicity. Validate with experimental shake-flask or HPLC-derived logP values.
- Solubility : Use COSMO-RS or Hansen solubility parameters. Cross-check with experimental saturation concentration in water/organic solvents .
Q. How stable is this compound under long-term storage conditions?
Answer :
- Stability Testing :
- Accelerated Degradation : Expose to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months. Monitor via HPLC for ester hydrolysis or oxidation.
- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines (UV/visible light). Use amber glassware or antioxidants (e.g., BHT) if degradation occurs .
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
Answer :
- Targeted Assays :
- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or kinases, given the structural similarity to aminoethoxy-containing bioactive esters (e.g., Isofenphos analogs).
- Cellular Uptake : Use fluorescence tagging (e.g., dansyl chloride) to study membrane permeability in Caco-2 or HEK293 cells .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
